3-Bromomethcathinone (hydrochloride)
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 3-BMC are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in mood regulation and the body’s response to stress.
Mode of Action
3-BMC acts as a serotonin and norepinephrine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, 3-BMC increases their concentration in the synaptic cleft, leading to prolonged neurotransmitter action.
Biochemical Analysis
Biochemical Properties
3-Bromomethcathinone (hydrochloride) is known to act as a serotonin and norepinephrine reuptake inhibitor . This means it interacts with the serotonin and norepinephrine transporters, proteins that are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the neuron. By inhibiting these transporters, 3-Bromomethcathinone (hydrochloride) increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing their signaling .
Cellular Effects
The increased serotonin and norepinephrine signaling caused by 3-Bromomethcathinone (hydrochloride) can have various effects on cells. For neurons, this can lead to increased excitability and altered firing patterns. In other cell types, these neurotransmitters can influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Bromomethcathinone (hydrochloride) exerts its effects by binding to the serotonin and norepinephrine transporters and inhibiting their function . This prevents the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft and enhanced signaling .
Metabolic Pathways
It is known that synthetic cathinones are typically metabolized in the liver, often through pathways involving the cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes: While specific synthetic routes for 3-BMC are not widely documented, it is likely synthesized through modifications of the cathinone structure.
Industrial Production: Information on industrial-scale production methods is limited due to its illicit nature.
Chemical Reactions Analysis
Reactions: 3-BMC can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 3-BMC serves as a model compound for studying synthetic cathinones and their derivatives.
Biology: Research may explore its effects on neurotransmitter systems or cellular processes.
Medicine: Limited data exist, but it could be relevant for understanding stimulant-related toxicity.
Industry: Not commonly used industrially due to its illicit nature.
Comparison with Similar Compounds
Similar Compounds: Other synthetic cathinones, such as mephedrone, methcathinone, and methylone, share structural similarities with 3-BMC.
Uniqueness: 3-BMC’s bromine substitution distinguishes it from other cathinones.
Properties
IUPAC Name |
1-(3-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVECYNAJJZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676487-42-6 | |
Record name | 3-Bromomethcathinone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676487426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-BROMOMETHCATHINONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK47N4W2NS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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